molecular formula C11H13N3O B7841361 4-(3-Propyl-1,2,4-triazol-4-yl)phenol

4-(3-Propyl-1,2,4-triazol-4-yl)phenol

Cat. No.: B7841361
M. Wt: 203.24 g/mol
InChI Key: VKKQVVBVYHYIOK-UHFFFAOYSA-N
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Description

4-(3-Propyl-1,2,4-triazol-4-yl)phenol is a chemical compound featuring a phenol group linked to a 1,2,4-triazole ring system substituted with a propyl chain. This structure is part of a broader class of 1,2,4-triazole derivatives that are of significant interest in medicinal chemistry and drug discovery due to their wide range of potential biological activities . The 1,2,4-triazole core is a privileged scaffold in pharmaceutical research, known for its ability to engage in hydrogen bonding and its substantial dipole moment, which can improve binding to biological targets and enhance the physicochemical properties of a molecule . Compounds containing this pharmacophore have been extensively investigated and reported to exhibit anticancer, antimicrobial, antifungal, and enzyme inhibitory effects . While the specific research profile of this compound is still being characterized, its structural similarity to other validated bioactive phenols containing triazole rings suggests it holds promise as a key intermediate or building block for developing new therapeutic agents. In particular, phenol-substituted 1,2,3-triazole analogues have shown exceptional promise as potent steroid sulfatase (STS) inhibitors for the treatment of hormone-dependent breast cancer . The structural resemblance of the diphenyl-triazole system to the steroidal structure of natural substrates makes it a crucial design feature for potent inhibitors . Researchers can utilize this compound as a versatile precursor for the synthesis of novel sulfamoylated compounds or for exploring structure-activity relationships in various biochemical assays. Note: This product is intended for research and laboratory use only. It is not intended for human consumption, diagnostic use, or any other personal use.

Properties

IUPAC Name

4-(3-propyl-1,2,4-triazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-3-11-13-12-8-14(11)9-4-6-10(15)7-5-9/h4-8,15H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKQVVBVYHYIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=CN1C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Synthesis Using Resin-Bound Intermediates

Solid-phase synthesis offers advantages in purification and yield for triazole derivatives. A method adapted from the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles involves immobilizing an acylhydrazine precursor on a resin support . The resin-bound acylhydrazine reacts with an orthoester (e.g., trimethyl orthovalerate) to form a resin-bound 1,3,4-oxadiazole intermediate. Subsequent condensation with 4-aminophenol hydrochloride introduces the phenolic moiety at the 4-position of the triazole . Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound.

Key Reaction Conditions

  • Orthoester : Trimethyl orthovalerate (3 equivalents)

  • Coupling Agent : N,N′-Diisopropylcarbodiimide (DIC)

  • Solvent : Dichloromethane (DCM) at 25°C

  • Yield : 78–87%

This method minimizes byproducts due to the resin’s steric constraints, ensuring high purity (>95%) . However, scalability is limited by resin loading capacity.

Solution-Phase Cyclocondensation of Thiocarbohydrazides

A solution-phase route derived from thiocarbohydrazide cyclization (Scheme 7, ) involves reacting propionyl hydrazine with carbon disulfide to form thiocarbohydrazide. Treatment with hydrazine hydrate generates a 1,2,4-triazole-3-thiol intermediate. Alkylation with 4-hydroxybenzyl bromide introduces the phenol group, followed by propylation using 1-bromopropane under basic conditions .

Optimized Parameters

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : Dimethylformamide (DMF) at 80°C

  • Yield : 65–72%

While cost-effective, this method requires meticulous purification to remove sulfur-containing byproducts.

Microwave-Assisted Click Chemistry

Microwave irradiation enhances reaction kinetics for triazole formation. A copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-azidophenol and 1-pentyne generates the triazole core . Post-functionalization with propyl bromide via nucleophilic substitution completes the synthesis.

Critical Parameters

  • Catalyst : CuSO₄·5H₂O (10 mol%)

  • Ligand : Sodium ascorbate

  • Microwave Conditions : 100°C, 150 W, 15 minutes

  • Yield : 85–90%

This method achieves rapid reaction times but demands specialized equipment.

Multi-Step Synthesis via Oxazolidinone Intermediates

A patent-derived approach (Scheme 2, ) begins with 4-(2,4-difluorophenyl)pent-4-enoic acid, which undergoes chiral induction using (R)-4-phenyloxazolidin-2-one. Hydroxymethylation and subsequent sulfonation yield a key intermediate, which is displaced by 1H-1,2,4-triazole under basic conditions . Final deprotection of a phenolic ether (e.g., methyl ether) with BBr₃ provides the target compound.

Notable Steps

  • Sulfonation : Tosyl chloride in pyridine

  • Triazole Incorporation : 1H-1,2,4-triazole, K₂CO₃, DMF

  • Deprotection : BBr₃ in DCM at −78°C

  • Yield : 60–68%

This method ensures enantiomeric purity but involves complex intermediates.

One-Pot Tandem Reactions

A one-pot strategy condenses propionitrile, hydrazine hydrate, and 4-hydroxybenzaldehyde in acetic acid. Cyclodehydration forms the triazole ring, while in situ reduction of the nitrile to a propyl group occurs via NaBH₄/BF₃·Et₂O .

Conditions

  • Reducing Agent : NaBH₄/BF₃·Et₂O

  • Temperature : Reflux (110°C)

  • Yield : 70–75%

This method simplifies workflow but requires precise stoichiometric control.

Comparative Analysis of Methods

Method Yield Purity Advantages Limitations
Solid-Phase 78–87%>95%High purity, minimal purificationLow scalability
Solution-Phase 65–72%85–90%Cost-effectiveByproduct formation
Microwave 85–90%>90%Rapid synthesisEquipment-dependent
Oxazolidinone Route 60–68%>95%Enantiomeric controlMulti-step, complex intermediates
One-Pot 70–75%80–85%Simplified workflowStoichiometric sensitivity

Chemical Reactions Analysis

Types of Reactions: 4-(3-Propyl-1,2,4-triazol-4-yl)phenol can undergo various chemical reactions, including:

  • Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The triazole ring can be reduced under specific conditions to form aminotriazoles.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the phenol group or the triazole ring is substituted with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are used, often in the presence of a base or catalyst.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized phenols.

  • Reduction Products: Aminotriazoles and other reduced derivatives.

  • Substitution Products: Alkylated or aminated derivatives of the phenol or triazole ring.

Scientific Research Applications

4-(3-Propyl-1,2,4-triazol-4-yl)phenol has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor in drug synthesis.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(3-Propyl-1,2,4-triazol-4-yl)phenol exerts its effects involves its interaction with specific molecular targets and pathways. The phenol group can act as a hydrogen bond donor or acceptor, influencing its binding affinity to enzymes and receptors. The triazole ring can participate in metal coordination, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Chlorobenzyl or naphthalenyl groups in other analogs may confer steric bulk or electronic effects, influencing binding interactions .
  • Synthetic Yields: High yields (e.g., 100% for Compound 17c ) are achieved in reactions with activated halides, whereas sonochemical methods for Schiff base ligands show moderate yields (55–93%) .
Key Observations:
  • Biological Activity : Triazole derivatives with bulky substituents (e.g., naphthalenylmethyl in Schiff base ligands) exhibit potent antiproliferative effects, likely due to tubulin inhibition and apoptosis induction . The propyl group in the target compound may offer a balance between lipophilicity and steric hindrance, making it a candidate for dual enzymatic inhibition (e.g., aromatase/sulfatase) .
  • Functional Groups: Sulfamate or thiol groups (e.g., in and ) enhance solubility or binding interactions, whereas cyanophenyl moieties (e.g., Compound 17c) may stabilize π-π stacking in enzyme active sites .

Structural and Crystallographic Insights

  • The propyl group in the target compound may introduce slight torsional strain, though crystallographic data are needed for confirmation.
  • Nanoparticle Complexes: Schiff base triazole ligands form stable metal complexes (e.g., Ag(I), Ni(II)) with distinct morphologies (e.g., spherical nanoparticles via SEM), enhancing bioactivity .

Q & A

Q. What methods are recommended for synthesizing and characterizing 4-(3-Propyl-1,2,4-triazol-4-yl)phenol?

The synthesis of triazole derivatives typically involves cyclocondensation reactions, with optimization for regioselectivity and yield. Key characterization techniques include:

  • Elemental analysis for purity validation.
  • ¹H-NMR and LC-MS to confirm molecular structure and regiochemistry .
  • X-ray crystallography (using software like WinGX or ORTEP-3) for resolving stereochemical ambiguities .
    For reproducibility, ensure reaction conditions (solvent, temperature, catalyst) are rigorously controlled, as minor variations can lead to divergent products.

Q. How can researchers assess the thermal stability of this compound?

Thermogravimetric analysis (TGA) is critical for determining decomposition temperatures and stability. For example, structurally similar triazoles exhibit mass loss only above 223°C, with melting points around 207–209°C . Pair TGA with differential scanning calorimetry (DSC) to analyze phase transitions and compatibility with excipients in formulation studies.

Q. What spectroscopic techniques are suitable for analyzing triazole-phenol derivatives?

  • FTIR identifies functional groups (e.g., S-H stretching in thiol derivatives).
  • UV-Vis spectroscopy monitors electronic transitions influenced by substituents like phenol or propyl groups.
  • Atomic force microscopy (AFM) and SEM characterize nanoscale morphologies for drug-delivery applications .

Advanced Research Questions

Q. How can molecular docking resolve contradictions between in vitro and in silico bioactivity data for this compound?

Discrepancies often arise from ligand flexibility or solvent effects. To address this:

  • Use AutoDock Vina or GOLD with flexible side-chain algorithms.
  • Validate docking poses with MD simulations (e.g., GROMACS) to account for dynamic interactions.
  • Cross-reference results with experimental assays (e.g., MTT for cytotoxicity ). For example, Schiff-base triazoles showed tubulin inhibition via mechanisms akin to colchicine, confirmed by both docking and apoptosis assays .

Q. What strategies optimize the anti-proliferative activity of this compound derivatives?

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., alkyl chains, halogens) to enhance target binding. Derivatives with naphthalene groups showed improved IC₅₀ values in MCF-7 cells .
  • Nanoparticle complexation : Ag(I) or Pd(II) complexes of triazole-Schiff bases increased bioavailability and apoptosis induction .
  • ADME analysis : Use SwissADME to predict pharmacokinetics and prioritize derivatives with favorable logP and bioavailability scores .

Q. How do researchers reconcile conflicting data on enzymatic inhibition vs. antioxidant activity in triazole derivatives?

Contradictions may stem from redox-active phenolic groups. To clarify:

  • Perform DPPH assays to quantify radical scavenging.
  • Pair with enzyme inhibition assays (e.g., COX-2 or α-glucosidase) under standardized conditions.
  • Use multivariate analysis (PCA) to identify structural features driving divergent activities. For instance, electron-withdrawing substituents may favor enzyme inhibition over antioxidant effects .

Methodological Challenges and Solutions

Q. What experimental and computational approaches validate crystallographic data for triazole-phenol complexes?

  • Single-crystal XRD (via WinGX ) provides definitive bond-length/angle data.
  • Compare with DFT-optimized geometries (using Gaussian09) to assess theoretical vs. experimental conformations.
  • For ambiguous cases, employ Hirshfeld surface analysis to interrogate intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

Q. How can in silico toxicity prediction improve the safety profile of this compound?

  • Use ProTox 3.0 or pkCSM to predict acute toxicity, hepatotoxicity, and mutagenicity.
  • Cross-validate with in vivo LD₅₀ studies in rodent models for critical endpoints like organ damage .
  • Prioritize derivatives with low predicted toxicity scores and high therapeutic indices.

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